molecular formula C17H16N2O3 B1386885 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid CAS No. 1170824-65-3

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid

Cat. No. B1386885
CAS RN: 1170824-65-3
M. Wt: 296.32 g/mol
InChI Key: ROVQZHMRCHXYMF-UHFFFAOYSA-N
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Description

“5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid” is a chemical compound with the molecular formula C17H16N2O3 . It has a molecular weight of 296.32 . This compound is also known as "3-Pyridinecarbonylic acid, 5-[3-[(cyclobutylcarbonyl)amino]phenyl]-" .

Mechanism of Action

The exact mechanism of action of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid is not yet fully understood. However, it is believed that this compound may act by modulating the activity of certain enzymes, such as cyclooxygenase-2, and by inhibiting the synthesis of certain proinflammatory molecules, such as prostaglandins. This compound may also act by modulating the activity of certain receptors, such as the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of proinflammatory molecules, such as prostaglandins and cytokines. It has also been shown to reduce the production of nitric oxide, a compound involved in the regulation of blood pressure. This compound has also been shown to have anti-oxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The use of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized in the laboratory. In addition, it is a potent compound, meaning that it can be used at a low dose to achieve a desired effect. However, there are some limitations to the use of this compound in laboratory experiments. It is not a highly selective compound, meaning that it can interact with a number of different targets, which can make it difficult to determine the exact mechanism of action.

Future Directions

There are a number of potential future directions for the research and development of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid. These include further exploration of its potential therapeutic applications, such as its use as an analgesic or anticonvulsant. In addition, further research is needed to better understand its mechanism of action and to identify new targets for its action. Finally, further research is needed to explore the potential for this compound to be used in combination with other drugs or compounds to enhance its therapeutic effects.

Scientific Research Applications

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid has been investigated for its potential use as a drug candidate in a variety of diseases and conditions. It has been shown to have anti-inflammatory and anti-oxidant properties, and has been studied as a potential treatment for cardiovascular diseases, diabetes, and cancer. In addition, this compound has been studied for its potential use as an analgesic and anticonvulsant.

properties

IUPAC Name

5-[3-(cyclobutanecarbonylamino)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16(11-3-1-4-11)19-15-6-2-5-12(8-15)13-7-14(17(21)22)10-18-9-13/h2,5-11H,1,3-4H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVQZHMRCHXYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC(=C2)C3=CC(=CN=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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